2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide
Overview
Description
2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause a range of effects at the molecular and cellular level, including changes in enzyme activity, alterations in cell signaling, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Biological Activity
2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group, an acetamide functional group, and a methoxyethoxy-substituted phenyl ring. This configuration is believed to contribute to its biological activity through various interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Protein-Ligand Interactions : The methoxyethoxy group can interact with hydrophobic pockets in proteins, while the chloro group can form hydrogen bonds with amino acid residues, enhancing binding affinity to target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines, including colon carcinoma and leukemia cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly impact its potency against these cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines. The IC50 values were determined as follows:
Cancer Cell Line | IC50 (µM) |
---|---|
HCT-15 (Colon Carcinoma) | 10 |
CCRF-CEM (Leukemia) | 15 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Crystal Structure Analysis
Recent studies have also focused on the crystal structure of related compounds. For instance, the crystal structure of a similar compound revealed significant intermolecular interactions through hydrogen bonding and π-π stacking, which may be relevant for understanding the solid-state behavior and stability of these compounds .
Structure-Activity Relationships
Extensive SAR studies have been conducted to optimize the biological activity of aryl acetamides. These studies indicate that electron-withdrawing groups enhance potency, while certain substituents on the phenyl ring are crucial for maintaining activity against specific biological targets .
Properties
IUPAC Name |
2-chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-6-7-17-11-4-2-10(3-5-11)9-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTITWBIKNRWWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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